Tert-butyl 2-(3-methoxyphenyl)acetate
Description
Tert-butyl 2-(3-methoxyphenyl)acetate is an ester derivative featuring a tert-butyl ester group attached to a phenylacetate backbone substituted with a methoxy group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. Its structural features, including the electron-donating methoxy group and bulky tert-butyl ester, influence its reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl 2-(3-methoxyphenyl)acetate |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-12(14)9-10-6-5-7-11(8-10)15-4/h5-8H,9H2,1-4H3 |
InChI Key |
ATTGQBPZKHSEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. Tert-butyl (1S,5S)-5-(3-methoxyphenyl)-9-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate (Compound 17)
- Structure : Incorporates a bicyclic azabicyclo framework with the 3-methoxyphenyl group.
- Synthesis: Prepared via reaction of 5-(3-methoxyphenyl)-2-azabicyclo[3.3.1]nonan-9-one with cyanogen bromide and potassium carbonate in acetonitrile .
- Applications : Acts as a precursor for opioid receptor modulators (e.g., MOR partial agonists) .
b. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- Structure : Substituted benzothiazole linked to 2-(3-methoxyphenyl)acetamide.
- Synthesis: Microwave-assisted coupling of 2-(3-methoxyphenyl)acetyl chloride with 2-amino-6-trifluoromethylbenzothiazole (26% yield) .
- Key Feature : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the parent tert-butyl ester .
Ester Derivatives with Modified Substituents
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